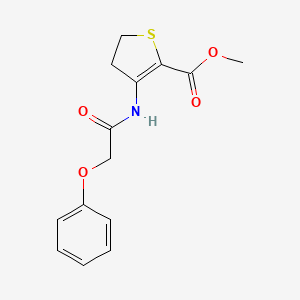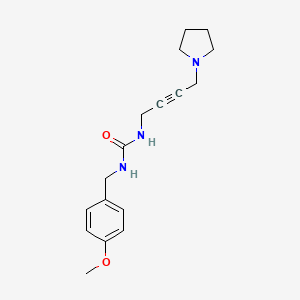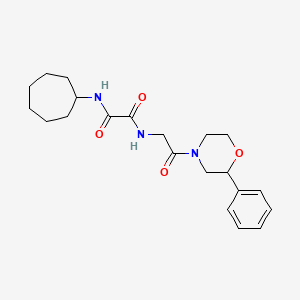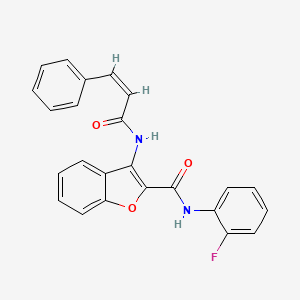
Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid” is similar to the one you’re asking about . It has a molecular weight of 251.28 and is a powder at room temperature . Another related compound is “3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid” with a molecular weight of 291.33 .
Molecular Structure Analysis
The molecular structure of related compounds such as “2-methyl-3-(2-phenoxyacetamido)propanoic acid” has been analyzed . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Scientific Research Applications
Antimicrobial Activity
This compound has been found to exhibit antimicrobial properties. It’s part of a class of molecules that can be synthesized to target a variety of microbial pathogens. The structural analogs of this compound have shown effectiveness against both gram-positive and gram-negative bacteria .
Anticonvulsant Properties
Research indicates that derivatives of this compound have potential as anticonvulsant agents. The quinazolin-4-(3H)-one derivatives, which are structurally related, have been evaluated and some showed moderate to significant activity compared to standard drugs like diazepam .
Antioxidant Capability
The compound’s framework has been utilized in synthesizing molecules with antioxidant capabilities. These synthesized molecules have been assessed for their ability to reduce ferric ions, which is a measure of antioxidant activity .
Antitumor Activity
Benzopyran-annulated pyrano[2,3-c]pyrazole derivatives, which can be synthesized using similar compounds, have shown promise in antitumor activity. This is particularly relevant in the development of new therapeutic agents for cancer treatment .
Anti-inflammatory Activity
The compound’s derivatives have been associated with anti-inflammatory effects. This is crucial for the development of new medications that can help manage inflammation-related diseases .
CNS Depressant Activities
Some derivatives of this compound have been found to possess central nervous system (CNS) depressant activities. This could be significant in the creation of new sedative or anxiolytic medications .
Antidepressant Effects
The structural framework of this compound is considered for synthesizing derivatives with antidepressant effects. This opens up possibilities for new treatments in mental health care .
Insecticidal Properties
Compounds synthesized from this chemical structure have been evaluated for their insecticidal properties. This application is important for developing safer and more effective pest control agents .
properties
IUPAC Name |
methyl 4-[(2-phenoxyacetyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-14(17)13-11(7-8-20-13)15-12(16)9-19-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXSWSIUSTZTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)

![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)

